molecular formula C15H19NO4 B2829533 1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid CAS No. 1314778-71-6

1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B2829533
CAS No.: 1314778-71-6
M. Wt: 277.32
InChI Key: YQFVRQRUIKFSJF-UHFFFAOYSA-N
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Description

1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the phenyl group, followed by the introduction of the cyclopropane ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of cyclopropane-containing compounds on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring can interact with enzymes and receptors, potentially leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane-containing molecules and phenyl derivatives. Examples include:

  • Cyclopropane carboxylic acid
  • Phenylcyclopropane
  • 1-Phenylcyclopropane-1-carboxylic acid

Uniqueness

1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a phenyl group, along with the specific functional groups attached to these structures. This combination of features gives the compound distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-11-6-4-10(5-7-11)15(8-9-15)12(17)18/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFVRQRUIKFSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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